![molecular formula C19H23N3O3 B1653254 methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate CAS No. 1797609-82-5](/img/structure/B1653254.png)
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a piperazine moiety linked to a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the carboxylate group: This step involves esterification, where the pyrrole ring is treated with methanol and an acid catalyst.
Attachment of the piperazine moiety: This is done through nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the pyrrole ring.
Addition of the methylbenzoyl group: This step involves acylation, where the piperazine is treated with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the methylbenzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methylbenzoyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with binding sites on proteins, while the methylbenzoyl group can enhance lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[4-(4-chlorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
- Methyl 4-{[4-(4-fluorobenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its pharmacokinetic properties and biological activity. This makes it distinct from its analogs with different substituents on the benzoyl group.
Properties
CAS No. |
1797609-82-5 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 |
IUPAC Name |
methyl 4-[[4-(4-methylbenzoyl)piperazin-1-yl]methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-5-16(6-4-14)18(23)22-9-7-21(8-10-22)13-15-11-17(20-12-15)19(24)25-2/h3-6,11-12,20H,7-10,13H2,1-2H3 |
InChI Key |
NSSAQTHIQHAJFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


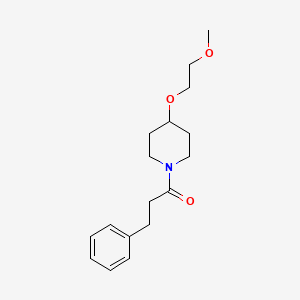
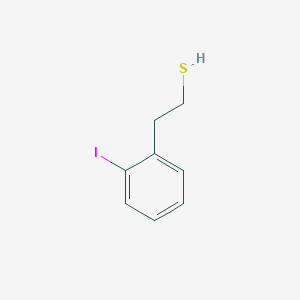
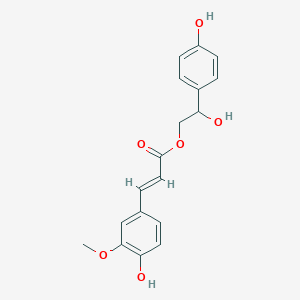

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1653180.png)
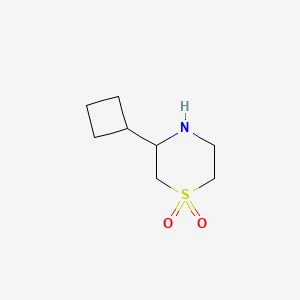

![4-Fluoro-3-hydroxy-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbenzamide](/img/structure/B1653186.png)
![(2-{4-[(3-Chlorophenyl)acetyl]morpholin-2-yl}ethyl)amine](/img/structure/B1653187.png)
![4-[(trans-4-{[(3-hydroxyphenyl)acetyl]amino}tetrahydro-2H-pyran-3-yl)oxy]benzamide](/img/structure/B1653188.png)
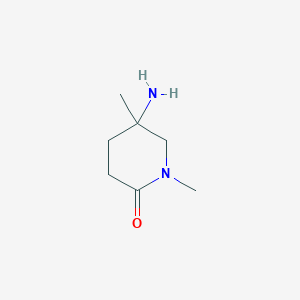
![2-[(3,5-dimethoxyphenyl)formamido]-3-methyl-N-[2-(prop-2-yn-1-yloxy)ethyl]butanamide](/img/structure/B1653191.png)
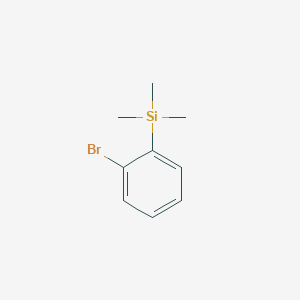
![N-[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1653193.png)
